Dihydroxycarbazepine

Catalog No.
S570985
CAS No.
35079-97-1
M.F
C15H14N2O3
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroxycarbazepine

CAS Number

35079-97-1

Product Name

Dihydroxycarbazepine

IUPAC Name

5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)

InChI Key

PRGQOPPDPVELEG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O

Synonyms

10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, (10S,trans)-isomer, 10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, (cis)-isomer, 10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, (trans)-isomer, 10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, (trans-(+-))-isomer, 10,11-dihydro-10,11-dihydroxycarbamazepine, 10,11-dihydro-10,11-transdihydroxycarbamazepine, 10,11-dihydroxy-10,11-dihydrocarbamazepine, 10,11-dihydroxycarbamazepine, carbamazepine-10,11-diol, carbamazepine-10,11-transdiol, carbazepine 10,11-diol, CBZ-diol, CBZD, CGP 10,000, CGP-10,000

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O

Preclinical studies of neurological disorders:

  • Epilepsy: DHCB has shown potential anticonvulsant effects in various animal models of epilepsy, suggesting it might offer similar benefits to OCZ. However, further research is needed to understand its mechanism of action and potential therapeutic efficacy in humans [].
  • Neurodegenerative diseases: Studies suggest DHCB might have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. Research suggests it may improve learning and memory in animal models and reduce neuroinflammation [, ].

Investigating the mechanism of action of oxcarbazepine:

  • DHCB serves as a valuable tool to understand how OCZ works. As they share similar structures, studying DHCB's effects on various biological processes can provide insights into OCZ's mechanism of action, potentially leading to the development of more targeted therapies [].

Dihydroxycarbazepine is a chemical compound with the molecular formula C15H14N2O3C_{15}H_{14}N_{2}O_{3}. It is recognized as a metabolite of carbamazepine, which is commonly used as an anticonvulsant and mood-stabilizing drug. The compound is specifically formed through the metabolism of carbamazepine epoxide, facilitated by enzymes such as epoxide hydrolase 1. Dihydroxycarbazepine exists in various stereoisomeric forms, including trans-10,11-dihydro-10,11-dihydroxycarbamazepine, which has been studied for its potential pharmacological effects and metabolic pathways .

  • DHCB is not a biologically active compound itself [].
  • Research on DHCB mainly focuses on its role as a biomarker, a substance that indicates the presence of carbamazepine in the body [].
  • Information on the safety and hazards of DHCB is limited due to its role as a metabolite not directly administered.
  • Research on carbamazepine suggests potential side effects, but these are not directly applicable to DHCB.
That can be categorized into metabolic transformations and interactions with other compounds. The primary reaction involves its formation from carbamazepine epoxide. Additionally, dihydroxycarbazepine can participate in further metabolic processes leading to other metabolites, such as 2,3-dihydroxycarbamazepine and 3-hydroxycarbamazepine. These reactions are crucial for understanding the pharmacokinetics and dynamics of carbamazepine and its derivatives .

The biological activity of dihydroxycarbazepine is primarily linked to its role as a metabolite of carbamazepine. Research indicates that it may exhibit anticonvulsant properties similar to those of its parent compound. The pharmacological effects are attributed to its ability to modulate sodium channels and influence neurotransmitter release in the central nervous system. Furthermore, studies have shown that dihydroxycarbazepine may possess neuroprotective effects, although comprehensive clinical evaluations are necessary to fully characterize its efficacy and safety profile .

Dihydroxycarbazepine can be synthesized through various methods, primarily involving the metabolic conversion of carbamazepine. The synthesis typically occurs in vivo via enzymatic action, particularly through the action of epoxide hydrolases that convert carbamazepine epoxide into dihydroxycarbazepine. In laboratory settings, synthetic pathways may involve chemical transformations that mimic these metabolic processes, although specific synthetic routes are less commonly documented compared to those for carbamazepine itself .

Interaction studies involving dihydroxycarbazepine focus on its metabolic pathways and how it interacts with other drugs or biological systems. As a metabolite of carbamazepine, it may influence the pharmacokinetics of other co-administered medications due to shared metabolic pathways or enzyme interactions. Studies have indicated that variations in enzyme activity can lead to differences in the levels of dihydroxycarbazepine and subsequently affect therapeutic outcomes for patients using carbamazepine .

Dihydroxycarbazepine shares structural similarities with several related compounds, particularly those derived from carbamazepine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
CarbamazepineC15H12N2O3C_{15}H_{12}N_{2}O_{3}Anticonvulsant; parent compound
10-HydroxycarbamazepineC15H14N2O3C_{15}H_{14}N_{2}O_{3}Active metabolite; exhibits similar activity
2,3-DihydroxycarbamazepineC15H14N2O4C_{15}H_{14}N_{2}O_{4}Another metabolite; different hydroxylation pattern
OxcarbazepineC15H14N2O2C_{15}H_{14}N_{2}O_{2}Analog with enhanced bioavailability

Dihydroxycarbazepine is unique due to its specific hydroxylation pattern at positions 10 and 11 on the carbamazepine structure, which may influence its biological activity compared to other metabolites and analogs. This distinct structural feature contributes to its potential therapeutic effects and metabolic pathways distinct from those of the parent compound and other metabolites .

Epoxidation-Ring Opening-Oxidation Sequential Synthesis

The epoxidation-ring opening-oxidation sequential synthesis represents the most established route for dihydroxycarbazepine production . This three-step process begins with the epoxidation of carbamazepine to form carbamazepine-10,11-epoxide, followed by ring opening and subsequent oxidation to yield the desired dihydroxy product [8].

The initial epoxidation step involves treating carbamazepine with peroxyacetic acid under controlled conditions . The reaction proceeds through the formation of 10,11-epoxycarbamazepine, which serves as the key intermediate for subsequent transformations [9]. Research has demonstrated that the epoxidation process requires careful temperature control, with optimal conditions maintained between 25-40°C to minimize racemization and maximize yield .

The ring opening phase utilizes nucleophilic attack on the strained three-membered epoxide ring [6]. Under acidic conditions with pH values between 5.5-6.5, the epoxide undergoes hydrolysis to generate the trans-diol intermediate . The mechanism involves protonation of the epoxide oxygen, followed by backside attack of water molecules, resulting in the formation of vicinal diols with trans stereochemistry [6].

Process ParameterOptimal RangeImpact on Product Formation
Temperature25-40°CHigher temperatures accelerate racemization
pH5.5-6.5Acidic conditions favor (10S,11S) configuration
Reaction Time12-24 hoursExtended time improves yield but increases side reactions
Catalyst Loading2-5 mol%Lower loadings reduce unwanted transformations

The oxidation step completes the sequential synthesis through controlled oxidative conditions . This final transformation ensures complete conversion of the diol intermediate to the target dihydroxycarbazepine product with yields typically exceeding 70% after optimization .

Alternative pathways involve the use of epoxide hydrolysis under basic conditions . Treatment with sodium hydroxide at 50°C generates the diol intermediate, which undergoes resolution using diacetyl-L-tartaric acid anhydride to isolate the desired (10S,11S) enantiomer . This method achieves enantiomeric excess greater than 98% but requires multiple crystallization steps for purification .

Catalytic Transfer Hydrogenation Optimization

Catalytic transfer hydrogenation provides an alternative synthetic approach for dihydroxycarbazepine production, offering advantages in terms of reaction control and stereoselectivity [20]. This methodology employs hydrogen donors such as formate or alcohols in combination with palladium catalysts to achieve selective reduction and hydroxylation [13].

The optimization of catalytic transfer hydrogenation involves careful tuning of several critical parameters [13]. Formate surface coverage plays a crucial role in determining reaction efficiency, with optimal coverage required to facilitate hydrogen transfer without blocking active catalyst sites [13]. Studies have demonstrated that cosolvent composition significantly influences formate adsorption, with water-alcohol mixtures providing enhanced control over surface interactions [13].

Research conducted using palladium-based catalysts has revealed that reaction conditions must be precisely controlled to achieve high yields and selectivity [20]. The process typically operates under mild temperatures and pressures, making it suitable for industrial scale-up applications [20]. Yields in both catalytic hydrogen transfer and hydrogenation reactions typically range from 85-95%, with product purity exceeding 97% [20].

Optimization ParameterValue RangeEffect on Performance
Catalyst Loading0.5-2.0 mol%Higher loadings increase reaction rate [17]
Temperature40-80°CModerate temperatures favor selectivity [19]
Pressure20-60 atmElevated pressure improves conversion [17]
Reaction Time4-24 hoursExtended time ensures complete conversion [19]

The stereochemical control achieved through catalytic transfer hydrogenation represents a significant advantage over conventional methods [17]. Chiral catalysts, particularly those based on electron-rich diphosphine ligands, demonstrate exceptional enantioselectivity with ee values exceeding 95% [17]. The cobalt-catalyzed asymmetric hydrogenation of related compounds has shown particular promise, achieving turnover numbers up to 1860 with excellent stereochemical fidelity [17].

Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed synthetic routes for dihydroxycarbazepine involve sophisticated mechanistic pathways that enable efficient formation of the dibenzo[b,f]azepine core structure [21]. These processes typically employ palladium-norbornene cooperative catalysis, known as Catellani reactions, to achieve selective functionalization of aromatic systems [21].

The mechanism begins with the formation of an aryl-norbornyl palladacycle from the interaction of an aryl iodide, palladium(0), and norbornene [21]. This key intermediate undergoes ordered reaction sequences involving different organic reagents to generate the desired tricyclic systems [21]. The palladium catalyst facilitates both carbon-carbon bond formation and subsequent cyclization reactions required for dihydroxycarbazepine synthesis [23].

Research has established that palladium-catalyzed intermolecular α-arylation of ketone enolates followed by intramolecular N-arylation reactions provides an advantageous route to related azepine compounds [23]. The sequential accomplishment of these key steps minimizes the number of synthetic operations while employing scalable catalytic procedures [23].

Catalytic SystemReaction ConditionsYield RangeSelectivity
Pd(OAc)2/Xphos100°C, 24 hours65-85%High regioselectivity [25]
Pd/Norbornene120°C, 12 hours70-90%Excellent stereoselectivity [21]
PdI2/KI80°C, 6 hours60-80%Good functional group tolerance [21]

The mechanistic studies reveal that the palladium catalyst operates through multiple oxidation states during the catalytic cycle [21]. Palladium(II) intermediates undergo oxidative addition with aryl halides to form palladium(IV) species, which subsequently evolve through reductive elimination to regenerate the active catalyst [21]. This cycle enables continuous turnover and efficient product formation under optimized conditions [21].

The stereochemical outcome of palladium-catalyzed reactions depends critically on the coordination environment around the metal center [22]. Schiff base-modified supports have been developed to enhance catalyst stability and selectivity, with palladium nanoparticles stabilized on these surfaces demonstrating superior performance in related coupling reactions [22]. These heterogeneous systems offer advantages in terms of catalyst recovery and reusability while maintaining high catalytic activity [22].

XLogP3

0.3

Wikipedia

Dihydroxycarbazepine

Dates

Last modified: 04-14-2024

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